molecular formula C13H12FNO B11812548 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11812548
M. Wt: 217.24 g/mol
InChI Key: MQJNXLOWTVHZCF-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol This compound features a cyclopropanamine group attached to a furan ring, which is further substituted with a 4-fluorophenyl group

Preparation Methods

The synthesis of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves several steps. One common synthetic route includes the radical bromination of a precursor compound followed by cyclopropanation and amination reactions . The reaction conditions typically involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan and cyclopropanamine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C13H12FNO/c14-9-3-1-8(2-4-9)12-5-6-13(16-12)10-7-11(10)15/h1-6,10-11H,7,15H2

InChI Key

MQJNXLOWTVHZCF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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